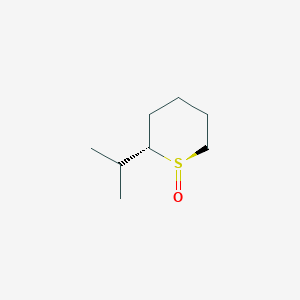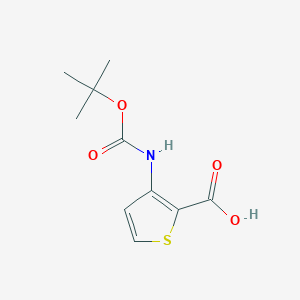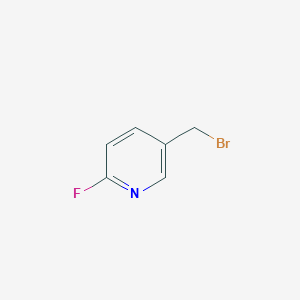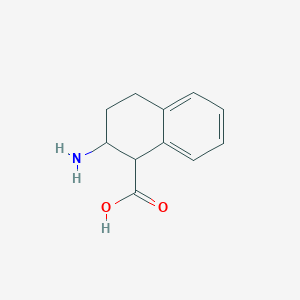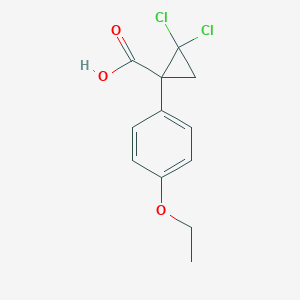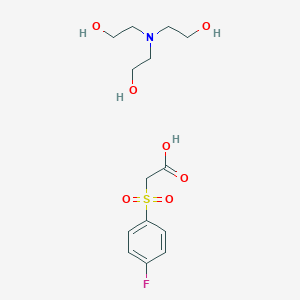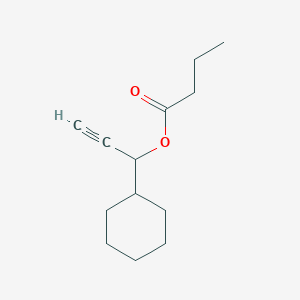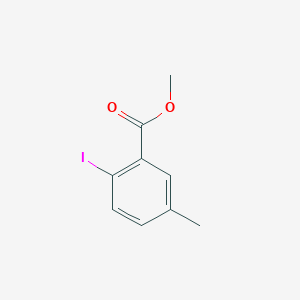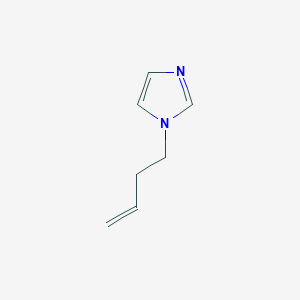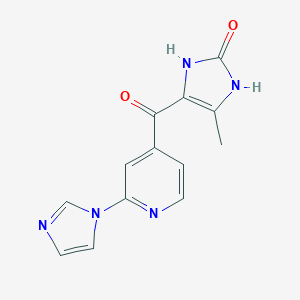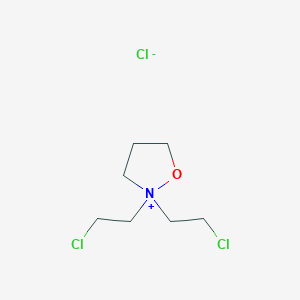
2,2-Bis(2-chloroethyl)isoxazolidinium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Bis(2-chloroethyl)isoxazolidinium chloride, also known as isophosphamide mustard, is a chemical compound that belongs to the class of nitrogen mustard alkylating agents. It is a prodrug that is converted to an active form in the body, which then binds to DNA and causes damage to cancer cells. This compound has been extensively studied for its potential use in cancer treatment and research.
作用机制
The mechanism of action of 2,2-Bis(2-chloroethyl)isoxazolidinium chloride involves the formation of DNA adducts. These adducts interfere with DNA replication and transcription, leading to DNA damage and cell death. This process is selective for cancer cells, as they have a higher rate of replication and are more susceptible to DNA damage.
生化和生理效应
2,2-Bis(2-chloroethyl)isoxazolidinium chloride has been shown to have a variety of biochemical and physiological effects. It can cause DNA damage, which leads to cell death. It can also cause changes in gene expression, which can affect cell growth and differentiation. Additionally, this compound can affect the immune system, leading to immunosuppression.
实验室实验的优点和局限性
One advantage of using 2,2-Bis(2-chloroethyl)isoxazolidinium chloride in lab experiments is its selectivity for cancer cells. This makes it a useful tool for studying cancer biology and developing new cancer treatments. However, this compound can also be toxic to normal cells, which can limit its use in certain experiments. Additionally, the synthesis of this compound can be complex and time-consuming, which can make it difficult to obtain in large quantities.
未来方向
There are several future directions for research on 2,2-Bis(2-chloroethyl)isoxazolidinium chloride. One area of interest is the development of new analogs that are more selective for cancer cells and less toxic to normal cells. Another area of research is the use of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, there is ongoing research on the mechanism of action of this compound, which could lead to the development of new cancer therapies.
合成方法
The synthesis of 2,2-Bis(2-chloroethyl)isoxazolidinium chloride involves the reaction of isophosphoramide with hydrochloric acid. The resulting compound is then purified through recrystallization. This method has been widely used in the production of this compound for research and clinical purposes.
科学研究应用
2,2-Bis(2-chloroethyl)isoxazolidinium chloride has been extensively studied for its potential use in cancer treatment. It has been shown to be effective against a variety of cancers, including lymphoma, leukemia, and breast cancer. This compound works by binding to DNA and causing damage to cancer cells, which then triggers apoptosis or cell death.
属性
CAS 编号 |
101670-72-8 |
|---|---|
产品名称 |
2,2-Bis(2-chloroethyl)isoxazolidinium chloride |
分子式 |
C7H14Cl3NO |
分子量 |
234.5 g/mol |
IUPAC 名称 |
2,2-bis(2-chloroethyl)-1,2-oxazolidin-2-ium;chloride |
InChI |
InChI=1S/C7H14Cl2NO.ClH/c8-2-5-10(6-3-9)4-1-7-11-10;/h1-7H2;1H/q+1;/p-1 |
InChI 键 |
PTYOMFDLQDODMR-UHFFFAOYSA-M |
SMILES |
C1C[N+](OC1)(CCCl)CCCl.[Cl-] |
规范 SMILES |
C1C[N+](OC1)(CCCl)CCCl.[Cl-] |
同义词 |
2,2-bis(2-chloroethyl)-1-oxa-2-azoniacyclopentane chloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(7-Chloro-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl]-2-(2-ethoxyethoxy)-5-{[2-(octyloxy)-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonyl]amino}benzene-1-sulfonamide](/img/structure/B10186.png)
![4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(decyloxy)benzoate](/img/structure/B10187.png)
